molecular formula C12H8ClF B1603659 4-Chloro-2-fluoro-1,1'-biphenyl CAS No. 39224-18-5

4-Chloro-2-fluoro-1,1'-biphenyl

Cat. No.: B1603659
CAS No.: 39224-18-5
M. Wt: 206.64 g/mol
InChI Key: PSNGWQFGVRISIB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C({12})H({8})ClF It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position

Mechanism of Action

Mode of Action

It’s worth noting that biphenyl compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Biphenyl compounds are often involved in various chemical reactions, such as the suzuki–miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-1,1’-biphenyl can be influenced by various environmental factors. For instance, its storage temperature is recommended to be dry and at room temperature . Other factors such as pH, presence of other chemicals, and specific conditions of the biological environment can also affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a palladium-catalyzed coupling between an aryl halide and an aryl boronic acid. For 4-chloro-2-fluoro-1,1’-biphenyl, the starting materials are 4-chlorobromobenzene and 2-fluorophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or ethanol .

Industrial Production Methods: On an industrial scale, the production of 4-chloro-2-fluoro-1,1’-biphenyl may involve similar cross-coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The biphenyl core can be oxidized or reduced, although these reactions are less common for this specific compound.

    Coupling Reactions: Further functionalization can be achieved through additional coupling reactions, such as Heck or Sonogashira couplings.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can replace the halogen atoms in the presence of a suitable base.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce specific functional groups if present.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while coupling reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

4-Chloro-2-fluoro-1,1’-biphenyl has several applications in scientific research:

    Materials Science: It can be used as a building block for the synthesis of advanced materials, including liquid crystals and organic semiconductors.

    Pharmaceuticals: Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Comparison with Similar Compounds

    4-Chloro-1,1’-biphenyl: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

    2-Fluoro-1,1’-biphenyl:

    4-Bromo-2-fluoro-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity in substitution reactions.

Uniqueness: 4-Chloro-2-fluoro-1,1’-biphenyl is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties can be exploited in various chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

4-chloro-2-fluoro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNGWQFGVRISIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593131
Record name 4-Chloro-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39224-18-5
Record name 4-Chloro-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-2-fluoro-aniline (1.0 mL, 0.0090 mol) in benzene (50 mL) at room temperature under nitrogen was added in one portion neat iso-amyl nitrite (1.7 mL, 0.014 mol), and the mixture was slowly heated until gas evolution was observed (˜70° C.). The heat source was removed and the solution allowed to cool. After 10 minutes at room temperature, the mixture was heated to reflux, refluxed 2 hours and cooled. The solution was rotary evaporated to ˜3 mL and filtered through silica gel (100 g), eluting with hexanes. Fractions containing product were rotary evaporated, and the residue was rechromatographed on silica gel (50 g) eluting with n-hexane (20×50 mL) followed by n-hexane-diethyl ether (9:1, 10×50 mL) to give 0.875 g of 4-chloro-2-fluoro-biphenyl as a clear colorless oil; proton nuclear magnetic resonance spectroscopy (1H-NMR) (CDCl3): δ 7.36-7.53 (m, 6H), 7.18-7.22 (m, 2H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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